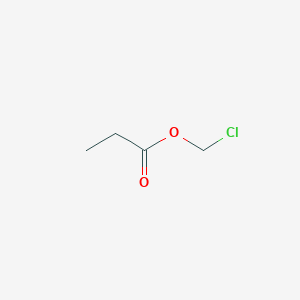Chloromethyl propionate
CAS No.: 5402-53-9
Cat. No.: VC7979566
Molecular Formula: C4H7ClO2
Molecular Weight: 122.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5402-53-9 |
|---|---|
| Molecular Formula | C4H7ClO2 |
| Molecular Weight | 122.55 g/mol |
| IUPAC Name | chloromethyl propanoate |
| Standard InChI | InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3 |
| Standard InChI Key | BTBBPNVBJSIADI-UHFFFAOYSA-N |
| SMILES | CCC(=O)OCCl |
| Canonical SMILES | CCC(=O)OCCl |
Introduction
Structural Characteristics and Molecular Identity
Chloromethyl propionate, systematically named chloromethyl propanoate, is characterized by the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . Its structural configuration includes a propionate backbone esterified with a chloromethyl group, as evidenced by the SMILES notation CCC(=O)OCCl . The InChIKey BTBBPNVBJSIADI-UHFFFAOYSA-N uniquely identifies its stereochemical properties .
Table 1: Structural and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇ClO₂ | |
| SMILES | CCC(=O)OCCl | |
| InChIKey | BTBBPNVBJSIADI-UHFFFAOYSA-N | |
| Predicted Collision Cross Section (Ų) | 119.2 ([M+H]⁺) to 130.7 ([M+Na]⁺) |
The compound’s collision cross-section values, critical for mass spectrometric analyses, vary depending on adduct formation, with [M+Na]+ exhibiting the highest predicted value of 130.7 Ų .
Synthetic Methodologies
Vilmerier Reagent-Based Synthesis
A patented method for synthesizing enantiomerically pure S-2-methyl chloropropionate involves the use of Vilmerier reagent (generated from chlorinating agents and short-chain amides) . The process comprises three steps:
-
Reagent Preparation: A chlorinating agent (e.g., phosphorus pentachloride) reacts with a solvent such as dimethylformamide (DMF) to form the Vilmerier reagent.
-
Chlorination Reaction: R-lysergic acid methyl ester is introduced to the reagent, facilitating stereospecific chlorination at the α-carbon .
-
Purification: The crude product is washed, desolvated, and distilled to yield S-2-chloropropionate with >99% enantiomeric excess .
This method avoids corrosive reagents like phosphorus trichloride, enhancing industrial feasibility .
Analytical Determination in Pharmaceutical Contexts
GC-MS Quantification of Genotoxic Impurities
Chloromethyl propionate is monitored as a genotoxic impurity in pharmaceuticals such as mebeverine HCl. A validated GC-MS method achieves simultaneous quantification of chloromethyl propionate, 1,4-dibromobutane, and para-anisic aldehyde at ppm levels .
Table 2: Analytical Performance Metrics
| Parameter | 2-Chloro Methyl Propionate | 1,4-Dibromo Butane | Para-Anisic Aldehyde |
|---|---|---|---|
| Retention Time (min) | 7.91 | 13.69 | 18.45 |
| Linear Range (µg/mL) | 1.90–7.50 | 1.90–7.50 | 1.90–7.50 |
| LOD (µg/mL) | 0.28 | 0.35 | 0.22 |
| LOQ (µg/mL) | 0.85 | 1.06 | 0.66 |
| Correlation (r²) | >0.999 | >0.999 | >0.999 |
The method employs a VF-624 capillary column (60 m × 0.32 mm × 1.80 µm) with helium carrier gas (2.0 mL/min) and selected-ion monitoring (SIM) at m/z 63, 55, and 135 .
| Hazard | Precautionary Measure |
|---|---|
| Flammability | Avoid open flames; use grounded equipment |
| Skin Contact | Wear nitrile gloves and protective clothing |
| Inhalation | Use in well-ventilated areas or fume hoods |
| Eye Exposure | Safety goggles with side shields |
Industrial and Pharmaceutical Applications
Synthetic Intermediate
The compound serves as a precursor in agrochemicals and specialty polymers, leveraging its reactive chloromethyl group for further functionalization .
Physical and Chemical Properties
Table 4: Physicochemical Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume